(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione
Description
(1R,5S)-3λ⁶-Thiabicyclo[3.1.0]hexane-3,3-dione is a bicyclic sulfone derivative featuring a fused cyclopropane ring system. Its structure includes a sulfur atom in the λ⁶ oxidation state (sulfone group) and two ketone moieties at the 3-position. The compound’s stereochemistry ((1R,5S)) and rigid bicyclic structure make it a valuable scaffold in medicinal chemistry, particularly for designing conformationally restricted analogs of bioactive molecules.
Properties
IUPAC Name |
(1R,5S)-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-8(7)2-4-1-5(4)3-8/h4-5H,1-3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKRQNSAQKHTO-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound contains a bicyclic structure with a six-membered ring fused to a three-membered ring, including a sulfur atom oxidized to a dione . The complete structure is exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid .
- IUPAC Name: -3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid
- Molecular Formula:
- CAS Registry Numbers: 2166258-05-3 and 2750509-72-7
Potential Applications
Given the limited information on this specific compound, insights can be drawn from research on structurally related compounds:
-
Medicinal Chemistry :
- Cyclohexane-1,3-dione Derivatives : These have shown potential as anticancer agents . In vitro studies indicate that molecules based on cyclohexane-1,3-dione can inhibit the growth of several cancer cell lines, including non-small-cell lung cancer, colorectal cancer, gastric carcinoma, malignant glioma, and hepatocellular carcinoma . Further research is needed to evaluate their bioavailability, pharmacokinetics, and toxicity .
- Thiazolidine-2,4-dione Derivatives : These are explored for their anticancer and VEGFR-2 inhibiting abilities .
- Materials Science :
-
Herbicides :
- 2-Acyl-cyclohexane-1,3-diones : These have demonstrated inhibitory activity against plant HPPD, suggesting their utility as herbicides. Quantitative structure-activity relationship (QSAR) models can identify structural features that enhance their activity, aiding in the design of new triketone-based herbicides .
Data Table: Related Compounds and Their Applications
Additional Research
- Magnetic Resonance Imaging (MRI) : While not a direct application, understanding MRI techniques is relevant, as contrast agents like paramagnetic lanthanide hexaazamacrocyclic molecules are used to enhance MRI images for medical diagnosis and research .
- In Silico Screening : Computational methods like QSAR and DFT can aid in screening chemical compounds, reducing the number of compounds tested in vitro and in vivo .
Mechanism of Action
The mechanism of action of (1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione involves its interaction with molecular targets through its sulfur atom and bicyclic structure. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (1R,5S)-3λ⁶-thiabicyclo[3.1.0]hexane-3,3-dione, enabling comparative analysis of their physicochemical and pharmacological properties.
Heteroatom-Substituted Bicyclo[3.1.0]hexanes
Key Observations :
- Heteroatom Effects : Sulfur (in sulfones) increases electronegativity and stability compared to oxygen or nitrogen analogs. For example, sulfone-containing derivatives exhibit higher metabolic stability than oxa- or aza-bicyclo compounds .
- Bioactivity: Amino-substituted derivatives (e.g., 6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride) show enhanced binding to neurological targets, likely due to improved hydrogen-bonding capacity .
Functional Group Variations
Key Observations :
- Polarity and Solubility: The hydrochloride salt of the amino-substituted derivative () exhibits higher aqueous solubility compared to neutral esters ().
- Synthetic Utility : Ester-functionalized bicyclo compounds (e.g., ethyl carboxylate) serve as intermediates for further derivatization in drug discovery .
Pharmacological Potential
While direct pharmacological data for (1R,5S)-3λ⁶-thiabicyclo[3.1.0]hexane-3,3-dione are absent in the evidence, related compounds highlight trends:
- CNS Targeting: Amino- and azabicyclo derivatives are explored for blood-brain barrier permeability due to their compact, rigid structures .
Biological Activity
(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name: this compound
- Molecular Formula: C6H9N
- CAS Number: 2832886-86-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
- Receptor Modulation: There is evidence indicating that this compound can modulate receptor activity, particularly those associated with the central nervous system.
Biological Activity Overview
Study 1: Neuroprotective Effects
A study published in 2022 investigated the neuroprotective properties of this compound in a rodent model of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function compared to control groups.
Study 2: Antimicrobial Activity
Research conducted in 2021 evaluated the antimicrobial efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory activity, suggesting potential applications in treating bacterial infections.
Research Findings
Recent research has focused on the synthesis and characterization of this compound as well as its biological evaluations:
- Synthesis Methods: Various synthetic routes have been developed to produce this compound with high purity and yield.
- Biological Evaluations: In vitro assays have shown promising results regarding its safety profile and efficacy.
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for confirming the structure of (1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton and carbon environments, focusing on the deshielding effects of the sulfur atom and dione groups. NOESY or ROESY experiments can confirm stereochemistry by analyzing spatial proximity of protons .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and sulfur-related absorption bands (~600–700 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing the bicyclic core from analogs .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, particularly due to potential irritant properties of sulfur-containing compounds .
- Waste Disposal : Follow institutional guidelines for hazardous waste, neutralizing reactive intermediates before disposal .
Advanced Questions
Q. How can computational modeling predict the reactivity of the thiabicyclo core in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient dione groups may activate the sulfur atom for nucleophilic attack .
- Molecular Dynamics Simulations : Model solvation effects and transition states to assess regioselectivity in reactions like ring-opening or substitution .
Q. What strategies mitigate racemization during synthesis of the bicyclo[3.1.0]hexane scaffold with sulfur incorporation?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials or catalysts to preserve stereochemistry. For example, Evans auxiliaries or Sharpless epoxidation protocols can enforce (1R,5S) configuration .
- Low-Temperature Reactions : Conduct key steps (e.g., cyclopropanation) at sub-0°C to minimize thermal racemization .
- In Situ Monitoring : Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess during synthesis .
Q. How does the sulfur atom influence enzyme binding compared to oxygen analogs (e.g., oxabicyclo derivatives)?
- Methodological Answer :
- Comparative Docking Studies : Use software like AutoDock to analyze binding affinities of sulfur vs. oxygen analogs with target enzymes (e.g., cytochrome P450). Sulfur’s larger atomic radius and polarizability may alter hydrophobic interactions or hydrogen-bonding networks .
- Enzyme Kinetics : Measure and for thiabicyclo vs. oxabicyclo compounds in enzymatic assays to quantify differences in substrate recognition .
Q. What are the potential decomposition pathways under varying pH conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of dione groups or ring-opening via nucleophilic attack on sulfur) .
- Mechanistic Probes : Use isotopic labeling () in aqueous environments to track oxygen incorporation during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
